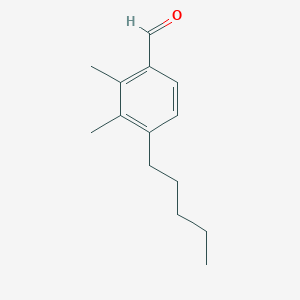

2,3-Dimethyl-4-pentyl-benzaldehyde

Description

BenchChem offers high-quality 2,3-Dimethyl-4-pentyl-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-4-pentyl-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

820237-18-1 |

|---|---|

Formule moléculaire |

C14H20O |

Poids moléculaire |

204.31 g/mol |

Nom IUPAC |

2,3-dimethyl-4-pentylbenzaldehyde |

InChI |

InChI=1S/C14H20O/c1-4-5-6-7-13-8-9-14(10-15)12(3)11(13)2/h8-10H,4-7H2,1-3H3 |

Clé InChI |

KMBNEUQKGHNQBR-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC1=C(C(=C(C=C1)C=O)C)C |

Origine du produit |

United States |

Activité Biologique

2,3-Dimethyl-4-pentyl-benzaldehyde is a compound of increasing interest in biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2,3-Dimethyl-4-pentyl-benzaldehyde is an aromatic aldehyde characterized by the following chemical structure:

- Molecular Formula : C12H16O

- Molar Mass : 176.26 g/mol

The compound features a benzene ring substituted with a pentyl group and two methyl groups, which may influence its biological properties.

Antiplatelet Activity

Research indicates that 2,3-Dimethyl-4-pentyl-benzaldehyde has significant antiplatelet activity. It acts as an antagonist to platelet ADP receptors, which are crucial in the aggregation process of platelets—a key factor in thrombosis. The compound has been noted for its potential in preventing cardiovascular diseases associated with excessive platelet aggregation. The effectiveness of this compound as a therapeutic agent was demonstrated in studies involving various animal models where it inhibited ADP-induced platelet aggregation .

Antibacterial Properties

The antibacterial activity of benzaldehyde derivatives, including 2,3-Dimethyl-4-pentyl-benzaldehyde, has been explored in various studies. These compounds have shown efficacy against common bacterial strains such as E. coli and S. aureus. The mechanism appears to involve the regulation of metabolism-associated genes in these bacteria, suggesting that the compound may disrupt essential bacterial functions .

Neuroprotective Effects

In recent studies, certain benzaldehyde derivatives have been evaluated for their neuroprotective effects. While specific data on 2,3-Dimethyl-4-pentyl-benzaldehyde is limited, related compounds have demonstrated potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease. These studies suggest that structural modifications in benzaldehyde derivatives can enhance their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Case Studies

-

Antiplatelet Study :

- Objective : To evaluate the antiplatelet effects of 2,3-Dimethyl-4-pentyl-benzaldehyde.

- Method : In vivo experiments with animal models.

- Results : Significant inhibition of ADP-induced platelet aggregation was observed, indicating potential for cardiovascular disease prevention.

-

Antibacterial Study :

- Objective : To assess the antibacterial efficacy against E. coli and S. aureus.

- Method : Minimum inhibitory concentration (MIC) tests.

- Results : The compound showed promising results with MIC values comparable to standard antibiotics.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.